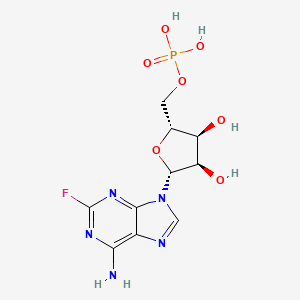

![molecular formula C16H24N2O2 B1335093 3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol CAS No. 326881-62-3](/img/structure/B1335093.png)

3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

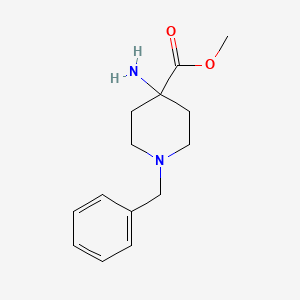

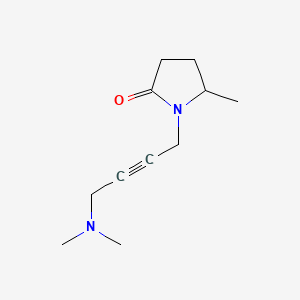

The compound “3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol” is a chemical compound with the molecular formula C16H24N2O2 . It has a molecular weight of 276.37 g/mol . The compound is also known by several synonyms, including “326881-62-3”, “3- [3- (2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol”, and “3- ( (3- (2,3-Dimethyl-1H-indol-1-yl)-2-hydroxypropyl)amino)propan-1-ol” among others .

Molecular Structure Analysis

The InChI string of the compound is "InChI=1S/C16H24N2O2/c1-12-13 (2)18 (16-7-4-3-6-15 (12)16)11-14 (20)10-17-8-5-9-19/h3-4,6-7,14,17,19-20H,5,8-11H2,1-2H3" . The Canonical SMILES representation is "CC1=C (N (C2=CC=CC=C12)CC (CNCCCO)O)C" .Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.37 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 7 . The Exact Mass and Monoisotopic Mass of the compound are both 276.183778013 g/mol . The Topological Polar Surface Area of the compound is 57.4 Ų .Wissenschaftliche Forschungsanwendungen

Neuroprotective and Antioxidant Properties

Indole derivatives like 2,3-dihydroindoles have shown promise as agents for synthesizing compounds with neuroprotective and antioxidant properties . They are usually obtained by reducing indoles with acceptor groups in the ring.

Enzymatic Inhibition

Some indole derivatives act as noncompetitive allosteric inhibitors of enzymes. For example, certain derivatives have been found to inhibit elastase activity significantly more potently than others .

Agricultural Applications

Indole compounds have been used in agricultural settings to affect the growth of pests. For instance, certain indoles added to the diet of corn worms reduced body weight gain significantly .

Biotechnological Applications

Indoles can be bioconverted by bacteria into various compounds, such as indigo through oxygenation processes . This application is particularly researched in biotechnology.

Therapeutic Applications

Indole derivatives are increasingly being studied for their therapeutic potential against cancer cells, microbes, and various disorders .

Eigenschaften

IUPAC Name |

1-(2,3-dimethylindol-1-yl)-3-(3-hydroxypropylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-12-13(2)18(16-7-4-3-6-15(12)16)11-14(20)10-17-8-5-9-19/h3-4,6-7,14,17,19-20H,5,8-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVLDDOMEVYIQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)CC(CNCCCO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389749 |

Source

|

| Record name | 3-{[3-(2,3-Dimethyl-1H-indol-1-yl)-2-hydroxypropyl]amino}propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol | |

CAS RN |

326881-62-3 |

Source

|

| Record name | 3-{[3-(2,3-Dimethyl-1H-indol-1-yl)-2-hydroxypropyl]amino}propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-Benzo[d]imidazol-6-yl)acetic acid](/img/structure/B1335018.png)

![5-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1335019.png)

![Bicyclo[4.1.0]heptan-2-amine](/img/structure/B1335026.png)

![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid](/img/structure/B1335029.png)